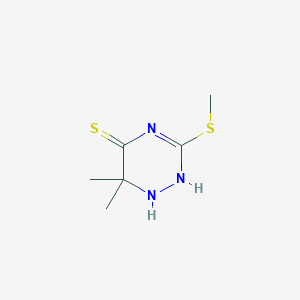![molecular formula C9H12N4O2 B13993738 4-[(1E)-3-Methoxy-3-methyltriaz-1-en-1-yl]benzamide CAS No. 66974-76-3](/img/structure/B13993738.png)
4-[(1E)-3-Methoxy-3-methyltriaz-1-en-1-yl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Methoxy-methyl-amino)diazenylbenzamide is an organic compound with the molecular formula C9H11N3O2 It is characterized by the presence of a diazenyl group (-N=N-) attached to a benzamide moiety, with a methoxy-methyl-amino substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methoxy-methyl-amino)diazenylbenzamide typically involves the diazotization of an aromatic amine followed by coupling with a suitable amine derivative. One common method involves the reaction of 4-aminobenzamide with methoxy-methylamine in the presence of a diazotizing agent such as sodium nitrite and hydrochloric acid. The reaction is carried out at low temperatures to ensure the stability of the diazonium intermediate.
Industrial Production Methods
Industrial production of 4-(Methoxy-methyl-amino)diazenylbenzamide may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets industry standards.
Análisis De Reacciones Químicas
Types of Reactions
4-(Methoxy-methyl-amino)diazenylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction of the diazenyl group can yield amine derivatives.
Substitution: The methoxy-methyl-amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be employed under basic conditions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(Methoxy-methyl-amino)diazenylbenzamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of azo dyes and other complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its diazenyl group, which can form covalent bonds with biological molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(Methoxy-methyl-amino)diazenylbenzamide involves its interaction with molecular targets through its diazenyl group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The methoxy-methyl-amino substituent may also contribute to the compound’s reactivity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
Uniqueness
4-(Methoxy-methyl-amino)diazenylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its diazenyl group allows for versatile chemical modifications, while the methoxy-methyl-amino substituent provides additional sites for interaction with biological targets.
Propiedades
Número CAS |
66974-76-3 |
|---|---|
Fórmula molecular |
C9H12N4O2 |
Peso molecular |
208.22 g/mol |
Nombre IUPAC |
4-[[methoxy(methyl)amino]diazenyl]benzamide |
InChI |
InChI=1S/C9H12N4O2/c1-13(15-2)12-11-8-5-3-7(4-6-8)9(10)14/h3-6H,1-2H3,(H2,10,14) |
Clave InChI |
SPSLUUKCFZCZHI-UHFFFAOYSA-N |
SMILES canónico |
CN(N=NC1=CC=C(C=C1)C(=O)N)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


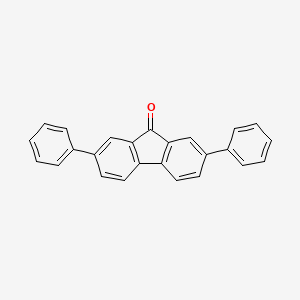
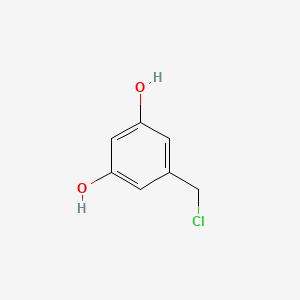
![4-Ethoxycarbonylbicyclo[2.2.2]octane-2,3-dicarboxylic acid](/img/structure/B13993663.png)
![2-[(2-Aminopyrimidin-4-yl)amino]-1-phenylethanol;hydrochloride](/img/structure/B13993667.png)
![1-[6-(2-Methoxyethoxy)pyridin-3-yl]ethanone](/img/structure/B13993673.png)
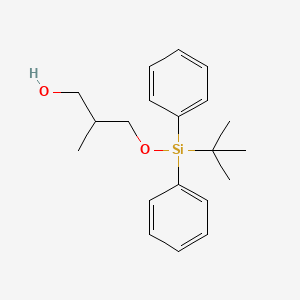
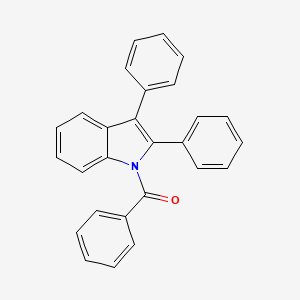
![8-[4-Hydroxy-3-(morpholin-4-ylmethyl)phenyl]-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B13993708.png)
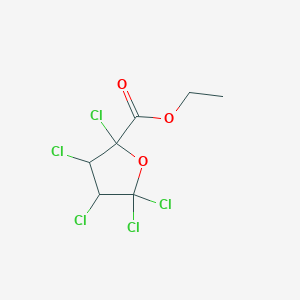
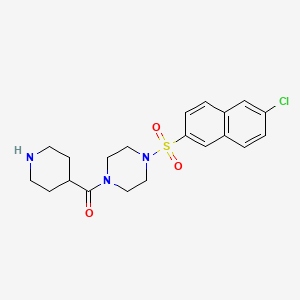
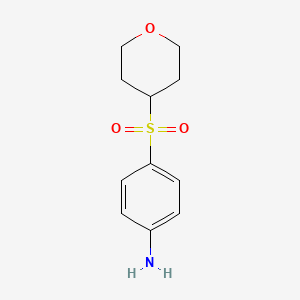
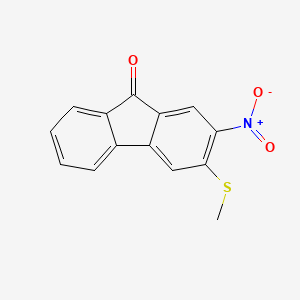
![4-[2-(2-iodophenyl)ethenyl]-N,N-dimethylaniline](/img/structure/B13993729.png)
